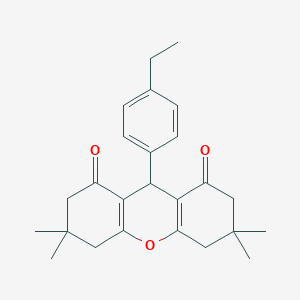
3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione is a complex organic compound with the molecular formula C18H22N4O2S It is a purine derivative that features a unique combination of methyl, phenylpropylsulfanyl, and propan-2-yl groups attached to the purine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with a phenylpropylsulfanyl group under controlled conditions. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding thiols or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Br2, HNO3, sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Brominated or nitrated derivatives.
科学的研究の応用
3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant properties.
Theobromine (3,7-Dimethylxanthine): Another purine derivative found in cocoa, with mild stimulant effects.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
3-Methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theobromine, and theophylline, this compound features a phenylpropylsulfanyl group, which may enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12(2)22-14-15(21(3)17(24)20-16(14)23)19-18(22)25-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRGEODVBHYTHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[({3-Nitro-4-methylphenyl}imino)methyl]-1,2-benzenediol](/img/structure/B404026.png)
![3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol](/img/structure/B404027.png)

![ethyl [3-(4-methoxyphenyl)benzo[f]quinolin-1-yl]acetate](/img/structure/B404030.png)
![2,4-Dichloro-6-{[(2-methyl-4-nitrophenyl)imino]methyl}phenol](/img/structure/B404034.png)
![8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B404036.png)

![2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER](/img/structure/B404040.png)
![5-(2,3-Dimethoxy-phenyl)-1,2,3,4-tetrahydro-benzo[a]phenanthridine](/img/structure/B404042.png)
![5-(2,3-dimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B404043.png)
![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B404044.png)
![4-tert-butyl-N'-{[5-(4-chlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B404045.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B404049.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B404051.png)
